molecular formula C9H17NO4 B12821092 N-Methylhex-5-en-1-amine oxalate

N-Methylhex-5-en-1-amine oxalate

Cat. No.: B12821092
M. Wt: 203.24 g/mol
InChI Key: SCRYAELKIKXXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylhex-5-en-1-amine oxalate is an amine salt comprising the primary compound N-Methylhex-5-en-1-amine (CAS 55863-02-0) and oxalic acid as the counterion. For clarity, this article will emphasize the hydrochloride variant and structurally related compounds.

N-Methylhex-5-en-1-amine is a branched aliphatic amine featuring a terminal double bond at the 5-position and a methyl group attached to the nitrogen. Its hydrochloride salt (C₇H₁₆ClN, MW 149.66) is used in organic synthesis, polymer research, and surfactant development due to its reactive amine group and hydrophobic alkene chain . Key properties include:

  • Molecular formula: C₇H₁₅N (free base) / C₇H₁₆ClN (hydrochloride).
  • Applications: Intermediate in organic reactions, crosslinking agent for polymers, and component in lubricant formulations .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

N-methylhex-5-en-1-amine;oxalic acid

InChI

InChI=1S/C7H15N.C2H2O4/c1-3-4-5-6-7-8-2;3-1(4)2(5)6/h3,8H,1,4-7H2,2H3;(H,3,4)(H,5,6)

InChI Key

SCRYAELKIKXXFF-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC=C.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methylhex-5-en-1-amine oxalate typically involves the reaction of N-Methylhex-5-en-1-amine with oxalic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemical Reactions

N-Methylhex-5-en-1-amine oxalate participates in various chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can yield different amine derivatives.
  • Substitution : The amine group can be replaced by other functional groups through substitution reactions.

Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

This compound has diverse applications across multiple domains:

Medicinal Chemistry

The compound serves as a precursor in synthesizing pharmaceuticals due to its ability to participate in radical reactions that create reactive intermediates. Its derivatives may exhibit activity against specific biological targets, making it relevant in drug discovery.

Synthetic Organic Chemistry

It acts as a building block for synthesizing complex organic compounds and is utilized in polymer synthesis, contributing to advancements in material science.

Biochemical Research

The compound is studied for its interactions with biological systems, particularly in exploring amine-related pathways and reactions that could lead to therapeutic applications.

Research indicates that this compound exhibits significant biological activity:

  • Radical Reactions : It participates in radical reactions that are crucial for synthesizing complex molecules with potential therapeutic effects.

Several studies highlight the potential applications of this compound:

  • Enzyme Interaction : Research indicates that compounds similar to N-Methylhex-5-en-1-amine can interact with enzymes such as α-amylase and α-glucosidase, suggesting potential applications in managing diabetes.
  • Oxalate Homeostasis : A review discusses how compounds like N-Methylhex-5-en-1-amines could influence oxalate levels in the body, which may affect conditions like chronic kidney disease and calcium oxalate stone formation.
  • Radical Formation : Studies on nitrogen-centered radicals demonstrate the reactivity of similar amines in functionalizing olefins, which could lead to the development of new therapeutic agents.

Mechanism of Action

The precise mechanism of action for N-Methylhex-5-en-1-amine oxalate is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. It may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .

Comparison with Similar Compounds

Structural Analogs

The following table compares N-Methylhex-5-en-1-amine hydrochloride with structurally related amines:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications
N-Methylhex-5-en-1-amine HCl 862175-17-5 C₇H₁₆ClN 149.66 Terminal alkene (C5), methyl-amine (C1) Polymer modification, organic synthesis
5-Methylhex-4-en-1-amine 115610-15-6 C₇H₁₅N 113.20 Internal alkene (C4), methyl branch (C5) Research in surfactants
N-Methylhex-5-en-2-amine 67293-12-3 C₇H₁₅N 113.20 Terminal alkene (C5), methyl-amine (C2) Not specified (hazard data available)
[(3-phenyl-5-isoxazolyl)methyl]amine oxalate 1260835-39-9 C₁₂H₁₂N₂O₅ 264.23 Aromatic isoxazole ring, oxalate counterion Pharmaceutical research (lipoxygenase inhibition)

Key Differences :

  • Alkene Position : N-Methylhex-5-en-1-amine HCl has a terminal alkene, enhancing reactivity in addition reactions (e.g., hydroamination), whereas 5-Methylhex-4-en-1-amine’s internal alkene may limit such applications .
  • Amine Substitution : The methyl group’s position (C1 vs. C2) affects steric hindrance and reaction pathways. For example, N-Methylhex-5-en-2-amine may exhibit different nucleophilic properties due to altered accessibility of the amine group .
  • Counterion Effects : The hydrochloride salt improves solubility in polar solvents compared to the oxalate form, which is more common in pharmaceutical contexts (e.g., [(3-phenyl-5-isoxazolyl)methyl]amine oxalate) .
Physicochemical Properties
Property N-Methylhex-5-en-1-amine HCl [(3-phenyl-5-isoxazolyl)methyl]amine oxalate 5-Methylhex-4-en-1-amine
Solubility Soluble in polar solvents (e.g., methanol) Likely polar solvent-soluble due to oxalate Limited data; hydrophobic alkene may reduce solubility
Storage Conditions 2–8°C, inert atmosphere Not specified Room temperature
Hazards H302 (oral toxicity), H315 (skin irritation) Not specified Skin/eye irritation risks

Biological Activity

N-Methylhex-5-en-1-amine oxalate is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. It is characterized by its molecular formula and a molecular weight of approximately 113.20 g/mol. The compound is classified as an amine, specifically a substituted hexene, with a double bond between the fifth and sixth carbon atoms in its chain. Its oxalate salt form is particularly noted for its applications in synthesizing bioactive compounds and pharmaceuticals, as well as serving as a precursor in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to participate in radical reactions, which can lead to the formation of reactive intermediates. These intermediates are crucial for synthesizing more complex molecules that may exhibit various biological activities. The compound acts as a proton donor and potentially as a catalyst, facilitating reactions that generate new compounds with therapeutic potential.

Applications in Drug Development

Research indicates that this compound has been investigated for its potential in drug development. Its derivatives may show activity against specific biological targets, making it relevant for creating novel pharmaceuticals. The compound's ability to interact with biological systems suggests its utility in exploring amine-related pathways and reactions.

Comparative Biological Activity

The biological activity of this compound can be compared to other compounds within the same class. The following table summarizes some key characteristics and activities:

Compound NameMolecular Weight (g/mol)Biological ActivityApplication Area
N-Methylhex-5-en-1-amine113.20Radical reactions, potential drug precursorMedicinal chemistry
2-Methylhex-5-en-1-amine113.20Explored for therapeutic propertiesDrug development
Other Amines (e.g., Phenyl)VariesEnzyme inhibition, receptor modulationBiochemical research

Case Studies

Several studies have highlighted the potential biological activities associated with this compound:

  • Enzyme Interaction : Research has shown that compounds similar to this compound can interact with enzymes such as α-amylase and α-glucosidase, indicating potential for managing conditions like diabetes .
  • Oxalate Homeostasis : A review on oxalate metabolism discussed how compounds like this compound could influence oxalate levels in the body, affecting conditions such as chronic kidney disease (CKD) and calcium oxalate stone formation .
  • Radical Formation : Studies on nitrogen-centered radicals have demonstrated the reactivity of similar amines in functionalizing olefins, which could be applicable to developing new therapeutic agents .

Q & A

Q. What are the established protocols for synthesizing N-Methylhex-5-en-1-amine oxalate with high yield and purity?

  • Methodological Answer : Synthesis typically involves reacting N-Methylhex-5-en-1-amine with oxalic acid under controlled conditions. Key parameters include:
  • Solvent Selection : Use polar aprotic solvents (e.g., ethanol) to enhance solubility and reaction efficiency.
  • Stoichiometry : A 1:1 molar ratio of amine to oxalic acid ensures complete salt formation.
  • Temperature : Maintain 60–80°C during reflux to optimize reaction kinetics without decomposition .
  • Purification : Recrystallization from ethanol/water mixtures removes impurities. Validate purity via HPLC or melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • FTIR Spectroscopy : Confirm functional groups (e.g., C=O stretch of oxalate at ~1680 cm⁻¹, amine N-H stretch at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., vinyl protons at δ 5.2–5.8 ppm) and carbon backbone .
  • XRD : Verify crystallinity and salt formation by comparing diffraction patterns to simulated structures .
  • Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control particle size and crystallinity of this compound?

  • Methodological Answer :
  • Additives : Introduce surfactants (e.g., DEAc) during precipitation to limit particle growth via steric hindrance .
  • Seeding : Pre-add microcrystals to guide uniform nucleation.
  • DOE (Design of Experiments) : Use response surface methodology to model interactions between temperature, stirring rate, and additive concentration .

Q. What methodologies resolve contradictions in oxalate quantification across analytical platforms?

  • Methodological Answer :
  • Cross-Validation : Compare results from titration (e.g., potassium permanganate), ICP-OES (for metal-oxalate complexes), and enzymatic assays to identify systemic errors .
  • Matrix-Specific Calibration : Adjust calibration curves for biological or polymeric matrices to account for interference .

Q. How do computational models predict the biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding affinities to oxalate transporters (e.g., SLC26A6) using AutoDock Vina .
  • DFT Calculations : Analyze electron density maps to predict reactivity with renal tubule proteins, guiding toxicity studies .

Q. What structural modifications of the amine component alter the physicochemical properties of the oxalate salt?

  • Methodological Answer :
  • Alkyl Chain Variation : Replace the hex-5-enyl group with cyclohexyl or branched chains to study solubility (logP) and thermal stability (TGA/DSC) .
  • Steric Effects : Introduce bulky substituents (e.g., phenyl groups) to assess crystallinity via XRD and dissolution rates .

Data Contradiction Analysis

  • Example : Discrepancies in oxalate quantification between titration and spectroscopic methods may arise from:
    • Interfering Ions : Calcium or magnesium in biological samples chelate oxalate, reducing detectable free ions .
    • Oxalate Degradation : Autoxidation in acidic conditions during titration underestimates content .
    • Mitigation : Pre-treat samples with ion-exchange resins and standardize protocols across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.